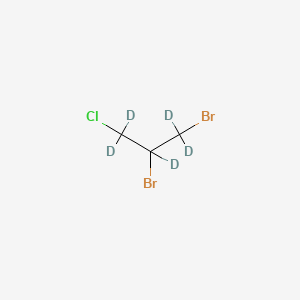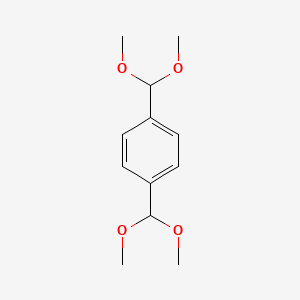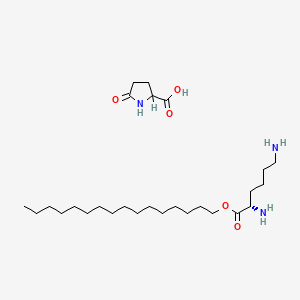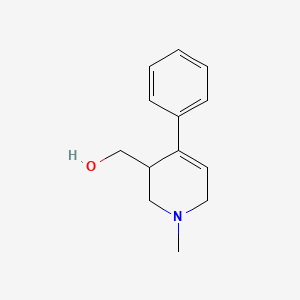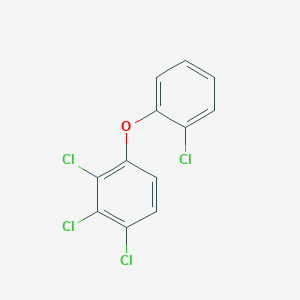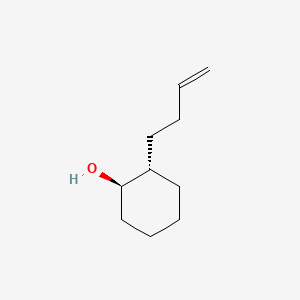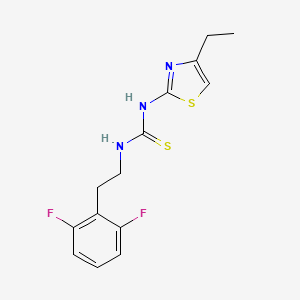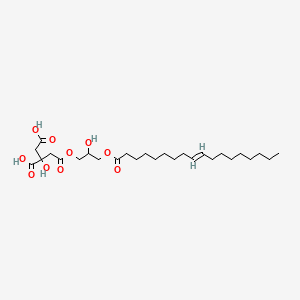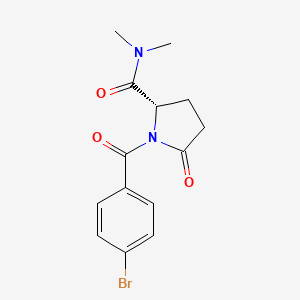
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. Compounds of this nature are often designed to interfere with nucleic acid synthesis and are used in various therapeutic applications, particularly in the treatment of viral infections and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Glycosylation: The arabinofuranosyl moiety is attached to the pyrimidine base through a glycosylation reaction.
Chlorination: The 2-chloroethyl group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione likely involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can inhibit the proliferation of rapidly dividing cells, such as cancer cells or viruses.
Comparison with Similar Compounds
Similar Compounds
1-beta-D-Arabinofuranosylcytosine: Another nucleoside analog used in cancer treatment.
5-Fluorouracil: A pyrimidine analog used as a chemotherapeutic agent.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which combines the arabinofuranosyl moiety with a chloroethyl group, potentially offering distinct therapeutic advantages and a different spectrum of activity compared to other nucleoside analogs.
Properties
CAS No. |
90301-70-5 |
|---|---|
Molecular Formula |
C11H15ClN2O6 |
Molecular Weight |
306.70 g/mol |
IUPAC Name |
5-(2-chloroethyl)-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15ClN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,15-17H,1-2,4H2,(H,13,18,19)/t6-,7-,8+,10-/m1/s1 |
InChI Key |
VSWBKXJDWJNKJN-BDNRQGISSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)CCCl |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


